Process Chemistry Guide: Synthesis of 3-[(Dimethylamino)methyl]-5-methylaniline
Process Chemistry Guide: Synthesis of 3-[(Dimethylamino)methyl]-5-methylaniline
Executive Summary
Target Molecule: 3-[(Dimethylamino)methyl]-5-methylaniline CAS Registry Number: 1019132-94-3 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol
This technical guide details the synthesis and characterization of 3-[(Dimethylamino)methyl]-5-methylaniline , a critical pharmacophore used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso) . The molecule serves as the solvent-exposed "tail" in kinase inhibitors, providing essential solubility and binding interactions within the ATP-binding pocket.
The protocol outlined below utilizes a robust, scalable 3-step synthetic route starting from commercially available 3,5-dimethylnitrobenzene . This route is preferred in industrial process chemistry for its cost-efficiency compared to reductive amination routes starting from expensive aldehydes.
Retrosynthetic Analysis
To design a high-yield synthesis, we disconnect the target molecule at the functional groups most susceptible to late-stage introduction.
Strategic Disconnections:
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Amine (Aniline) Formation: The aromatic amine is best generated via reduction of a nitro precursor to avoid oxidation issues during earlier steps.
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Benzylic Amine Formation: The dimethylamino group is introduced via nucleophilic substitution on a benzylic halide.
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Benzylic Halide: Generated via radical halogenation of the methyl group.
Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back to the xylene derivative.
Detailed Experimental Protocol
Stage 1: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Selective mono-bromination of 3,5-dimethylnitrobenzene. Critical Quality Attribute (CQA): Controlling the ratio of mono-bromo vs. di-bromo products.
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Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
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Solvent: Acetonitrile (ACN) or CCl₄ (historical, now avoided due to toxicity). ACN is preferred for green chemistry compliance.
Protocol:
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Charge a reaction vessel with 3,5-dimethylnitrobenzene (15.1 g, 100 mmol) and anhydrous Acetonitrile (150 mL).
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Add N-Bromosuccinimide (18.7 g, 105 mmol) and Azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).
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Degas: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (radical scavenger).
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Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
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Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.
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Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from heptane/ethanol or perform flash chromatography if high purity is required immediately.
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Target Intermediate: 1-(bromomethyl)-3-methyl-5-nitrobenzene.
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Stage 2: Nucleophilic Substitution (Amination)
Objective: Displacement of the bromide with dimethylamine.
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Reagents: Stage 1 Bromide (1.0 eq), Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0 eq), K₂CO₃ (2.0 eq).
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Solvent: THF or DMF.
Protocol:
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Dissolve the benzyl bromide intermediate (23.0 g, 100 mmol) in THF (200 mL).
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Cool to 0°C. Add K₂CO₃ (27.6 g, 200 mmol).
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Dropwise add Dimethylamine solution (150 mL of 2.0 M in THF, 300 mmol). Caution: Exothermic.
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Allow to warm to room temperature and stir for 12 hours.
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Workup: Filter inorganic salts. Concentrate the filtrate.
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Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL).
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Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.
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Target Intermediate: N,N,3-trimethyl-5-nitrobenzylamine.
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Stage 3: Nitro Reduction (Chemoselective)
Objective: Reduction of the nitro group to the aniline without cleaving the benzylic amine.
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Method: Iron/Ammonium Chloride (Bechamp Reduction) or Catalytic Hydrogenation.
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Selected Method: Pd/C Hydrogenation (Cleanest profile).
Protocol:
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Dissolve the nitro-amine intermediate (19.4 g, 100 mmol) in Methanol (200 mL).
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Add 10% Pd/C catalyst (1.0 g, ~5 wt% loading).
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Hydrogenation: Place under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker).
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Stir at room temperature for 4–8 hours. Monitor consumption of starting material by LC-MS.
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Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.
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Concentrate the filtrate to yield the crude aniline.
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Final Purification: Distillation under high vacuum or conversion to the HCl salt for crystallization.
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final aniline.
Characterization & Data Analysis
To validate the synthesis, the following analytical data must be confirmed.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Physical State | Pale yellow oil or low-melting solid | Darkens upon air exposure (oxidation). |
| Boiling Point | ~140-145°C @ 0.5 mmHg | Estimated based on similar anilines. |
| Overall Yield | 55% - 65% | Calculated over 3 steps.[2] |
| Purity (HPLC) | >98.5% | Required for pharmaceutical use.[1] |
Spectroscopic Data (Expected)
¹H NMR (400 MHz, DMSO-d₆):
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δ 6.45 (s, 1H): Aromatic proton (between methyl and amine).
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δ 6.38 (s, 1H): Aromatic proton (between amine and CH₂NMe₂).
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δ 6.30 (s, 1H): Aromatic proton (between methyl and CH₂NMe₂).
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δ 4.95 (br s, 2H): -NH₂ protons (Exchangeable with D₂O).
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δ 3.25 (s, 2H): Ar-CH₂-N (Benzylic methylene).
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δ 2.15 (s, 3H): Ar-CH₃ (Methyl group).
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δ 2.10 (s, 6H): -N(CH₃)₂ (Dimethylamino group).
Mass Spectrometry (ESI+):
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[M+H]⁺: 165.13 m/z.
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Fragmentation: Loss of -N(CH₃)₂ (45 Da) is common in MS/MS.
Safety & Troubleshooting (E-E-A-T)
Critical Safety Controls
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Benzyl Bromide (Step 1 Intermediate): This compound is a potent lachrymator (tear gas agent). All operations involving the crude bromide must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alcoholic amine solution to quench residues before removal from the hood.
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Exotherm Control (Step 2): The addition of dimethylamine to the bromide is exothermic. Temperature control (0°C) is vital to prevent polymerization or "runaway" reactions.
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Genotoxic Impurities (GTIs): Unreacted alkyl halides (Step 1 intermediate) are potential genotoxins. The final step (hydrogenation) usually debrominates trace impurities, but rigorous QC (Limit of Quantitation < 10 ppm) is required for drug substances.
Troubleshooting Guide
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Problem: Low yield in Step 1 (Bromination).
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Cause: Old NBS or wet solvent.
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Fix: Recrystallize NBS from water (dry thoroughly) and distill ACN over P₂O₅.
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Problem: Formation of dimer in Step 2.
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Cause: High concentration of benzyl bromide relative to amine.
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Fix: Ensure high dilution and slow addition of the bromide to the amine excess, rather than vice versa.
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References
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Preparation of EGFR Inhibitors: "Process for the preparation of Osimertinib and intermediates thereof." World Intellectual Property Organization, WO2017134049.
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Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43 (2), pp 271–317.
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Reductive Amination Alternatives: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
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Safety of Benzyl Halides: "Benzyl Bromide Safety Data Sheet." Fisher Scientific.
